molecular formula C11H13Cl2N5 B259373 N-(2,3-dichlorobenzyl)-1-propyl-1H-tetrazol-5-amine

N-(2,3-dichlorobenzyl)-1-propyl-1H-tetrazol-5-amine

Cat. No. B259373
M. Wt: 286.16 g/mol
InChI Key: INOWDZDEKSUUBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dichlorobenzyl)-1-propyl-1H-tetrazol-5-amine (DCPTA) is a chemical compound that has been extensively studied for its potential applications in scientific research. DCPTA is a tetrazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorobenzyl)-1-propyl-1H-tetrazol-5-amine is not fully understood, but it is believed to act as a positive allosteric modulator of GABA(A) receptors. This results in an increase in the activity of the GABAergic system, which is known to have a calming effect on the nervous system.
Biochemical and Physiological Effects
N-(2,3-dichlorobenzyl)-1-propyl-1H-tetrazol-5-amine has a variety of biochemical and physiological effects, including anxiolytic and anticonvulsant properties. N-(2,3-dichlorobenzyl)-1-propyl-1H-tetrazol-5-amine has also been shown to have sedative effects, making it a potential tool for the treatment of sleep disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,3-dichlorobenzyl)-1-propyl-1H-tetrazol-5-amine in lab experiments is its specificity for GABA(A) receptors, which allows for targeted studies of the function of the nervous system. However, N-(2,3-dichlorobenzyl)-1-propyl-1H-tetrazol-5-amine can also have off-target effects, which can complicate experimental results. Additionally, N-(2,3-dichlorobenzyl)-1-propyl-1H-tetrazol-5-amine can be difficult to synthesize and purify, which can limit its availability for research.

Future Directions

There are a number of potential future directions for research on N-(2,3-dichlorobenzyl)-1-propyl-1H-tetrazol-5-amine. One area of interest is the development of more potent and selective N-(2,3-dichlorobenzyl)-1-propyl-1H-tetrazol-5-amine analogs for use in scientific research and potential therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,3-dichlorobenzyl)-1-propyl-1H-tetrazol-5-amine and its effects on the nervous system. Finally, N-(2,3-dichlorobenzyl)-1-propyl-1H-tetrazol-5-amine may have potential applications in the treatment of a range of neurological disorders, and further research is needed to explore these possibilities.

Synthesis Methods

N-(2,3-dichlorobenzyl)-1-propyl-1H-tetrazol-5-amine can be synthesized using a variety of methods, including the reaction of 2,3-dichlorobenzyl chloride with propylamine and sodium azide. The resulting product can be purified using standard techniques such as column chromatography or recrystallization.

Scientific Research Applications

N-(2,3-dichlorobenzyl)-1-propyl-1H-tetrazol-5-amine has been used in a variety of scientific research applications, including as a ligand for GABA(A) receptors and as a tool for studying the function of the nervous system. N-(2,3-dichlorobenzyl)-1-propyl-1H-tetrazol-5-amine has also been shown to have potential applications in the treatment of neurological disorders such as epilepsy and anxiety.

properties

Product Name

N-(2,3-dichlorobenzyl)-1-propyl-1H-tetrazol-5-amine

Molecular Formula

C11H13Cl2N5

Molecular Weight

286.16 g/mol

IUPAC Name

N-[(2,3-dichlorophenyl)methyl]-1-propyltetrazol-5-amine

InChI

InChI=1S/C11H13Cl2N5/c1-2-6-18-11(15-16-17-18)14-7-8-4-3-5-9(12)10(8)13/h3-5H,2,6-7H2,1H3,(H,14,15,17)

InChI Key

INOWDZDEKSUUBS-UHFFFAOYSA-N

SMILES

CCCN1C(=NN=N1)NCC2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

CCCN1C(=NN=N1)NCC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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